molecular formula C15H23NO4 B1679887 Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate CAS No. 60024-89-7

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate

Cat. No. B1679887
CAS RN: 60024-89-7
M. Wt: 281.35 g/mol
InChI Key: NTLRHYGHGCUJGW-UHFFFAOYSA-N
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Description

PYR-4897, CAS#60024-89-7, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.

Scientific Research Applications

1. Photooxidation and Oxidative Coupling in Dye-Sensitized Processes

Research has shown that dye-sensitized photooxidation of related pyrrole compounds can lead to the formation of bipyrrolic oxidative coupling products. For example, tert-butyl 3-methoxypyrrole-2-carboxylate yielded tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic products upon photooxidation (Wasserman, Power, & Petersen, 1996). This process is significant in the study of pyrrole chemistry and its applications in materials science.

2. Synthesis of Substituted Pyrroles and Precursors for Prodigiosin

The reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen has been studied to yield 5-substituted pyrroles. These products serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Prodigiosin is a red pigment produced by certain bacteria and has potential applications in pharmaceuticals and dye industries.

3. Formation of 3-Hydroxy-1H-pyrrole and Its Reactions

Flash vacuum pyrolysis of tert-butyl amino acetate derivatives can yield 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles at the 2-position. This process is notable in the field of organic chemistry for the synthesis of pyrrole derivatives (Hill et al., 2009).

4. Synthesis of Chiral Bipyrroles

Researchers have synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process is relevant in the synthesis of chiral molecules, which are important in pharmaceuticals and materials science (Skowronek & Lightner, 2003).

5. Study of Atropisomerism in Pyrroles

Iodopyrroles and related derivatives have shown restricted rotation about a bond due to bulky tert-butyl groups. These compounds are part of a rare class of atropisomers, which are significant in stereochemistry and pharmaceutical synthesis (Boiadjiev & Lightner, 2002).

6. Synthesis of Hydroxyalkyl Derivatives

The synthesis of hydroxyalkyl derivatives of tert-butyl oxopyrrole carboxylates through Mukaiyama crossed-aldol-type reactions issignificant in organic synthesis. These derivatives exhibit interesting stereochemistry and are useful in constructing complex organic molecules (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

7. Development of Antiinflammatory Agents

Research has led to the synthesis of a series of compounds based on tert-butyl pyrrolidin-2-ones, showing potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their efficacy and safety compared to existing drugs (Ikuta et al., 1987).

8. Synthesis and Application in Catalysis

The synthesis and application of tert-butyl-based compounds in catalysis have been explored, particularly in the context of hydroformylation reactions. Such research contributes to the development of more efficient and selective catalytic processes in industrial chemistry (Mikhel et al., 2011).

properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-9-11(7-8-12(17)19-6)10(2)16-13(9)14(18)20-15(3,4)5/h16H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLRHYGHGCUJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303192
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate

CAS RN

60024-89-7
Record name 60024-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhu - 2022 - etheses.dur.ac.uk
BODIPYs (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) constitute an important class of fluorophores. The excellent qualities of BODIPY comprise relatively high fluorescence quantum …
Number of citations: 3 etheses.dur.ac.uk

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